molecular formula C27H39NO3 B12607445 Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester CAS No. 871948-94-6

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Cat. No.: B12607445
CAS No.: 871948-94-6
M. Wt: 425.6 g/mol
InChI Key: QZVFMGPBMKBFFB-UIOOFZCWSA-N
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Description

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multiple steps, including esterification and amination reactionsCommon reagents used in these reactions include dibenzylamine, hexanoic acid, and various catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The dibenzylamino group can interact with various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can be compared with other similar compounds, such as:

    Hexanoic acid derivatives: These compounds share a similar backbone but differ in their functional groups.

    Dibenzylamino esters: These compounds have the dibenzylamino group but vary in their ester components.

Uniqueness: The unique combination of the hexanoic acid backbone with the (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester configuration gives this compound distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

871948-94-6

Molecular Formula

C27H39NO3

Molecular Weight

425.6 g/mol

IUPAC Name

[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] hexanoate

InChI

InChI=1S/C27H39NO3/c1-4-5-8-17-27(30)31-21-26(29)25(18-22(2)3)28(19-23-13-9-6-10-14-23)20-24-15-11-7-12-16-24/h6-7,9-16,22,25-26,29H,4-5,8,17-21H2,1-3H3/t25-,26-/m0/s1

InChI Key

QZVFMGPBMKBFFB-UIOOFZCWSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@@H]([C@H](CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Canonical SMILES

CCCCCC(=O)OCC(C(CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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